Besifovir

概要

説明

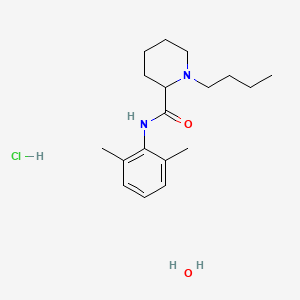

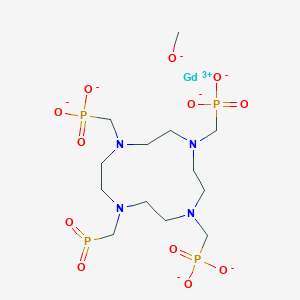

Besifovir is an investigational medication used to treat hepatitis B virus (HBV) infection . It is a novel and potent acyclic nucleotide phosphonate with a similar chemical structure to adefovir and tenofovir .

Synthesis Analysis

Besifovir dipivoxil maleate is an oral administrable drug that is hydrolyzed by esterase in the liver and intestine and is converted into Besifovir (active metabolite, LB80317) by separating acetyl groups .

Molecular Structure Analysis

Besifovir has a molecular formula of C10H14N5O4P and a molar mass of 299.227 g·mol−1 . The IUPAC name for Besifovir is [( {1- [(2-Amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methyl]phosphonic acid .

科学的研究の応用

Treatment of Chronic Hepatitis B

Besifovir is a newly developed nucleos(t)ide analog (NA) against Hepatitis B Virus (HBV) in the form of acyclic nucleotide phosphonate . It is available for oral administration similar to adefovir and tenofovir . It is used in the treatment of Chronic Hepatitis B (CHB) infection, a major health problem with nearly 300 million individuals infected worldwide .

Antiviral Agent

Besifovir acts as a potent antiviral agent that binds to HBV polymerase and blocks viral reverse transcription and replication . This makes it effective in controlling the spread of the virus in infected individuals.

Resistance Study

Resistance to Besifovir treatment has not been reported until now . This makes it a valuable drug in the treatment of CHB, especially in cases where other treatments have failed due to resistance.

Drug Susceptibility Testing

Besifovir has been used in drug susceptibility testing. In one study, a CHB patient showed viral breakthrough after long-term treatment with Besifovir . The isolated HBV DNA from the patient’s serum were cloned into the replication-competent HBV 1.2 mer and the sequence of reverse transcriptase (RT) domain of HBV polymerase were analyzed . This helped in identifying several mutations in the HBV RT domain .

Alternative Treatment for Drug-Resistant HBV

Besifovir may serve as an alternative drug for patients with resistance to other drugs such as ADV (adefovir), ETV (entecavir), TDF (tenofovir) or TAF . This is particularly important as drug resistance is a major challenge in the treatment of CHB.

Research on Drug-Resistant Mutants

Besifovir has been used in research to study the susceptibility of previously known HBV mutants resistant to various drugs . This research is crucial in understanding the mechanisms of drug resistance and developing new treatment strategies.

作用機序

Target of Action

Besifovir, also known as Besifovir dipivoxil, is primarily targeted towards the Hepatitis B Virus (HBV) polymerase . The HBV polymerase is an enzyme that catalyzes the production of new RNA from the existing strand of RNA .

Mode of Action

Besifovir acts as an inhibitor of the HBV polymerase . It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus . This interruption prevents the virus from producing new RNA, thereby halting its replication process .

Biochemical Pathways

It is known that the drug interferes with the hbv polymerase, which plays a crucial role in the viral replication process . By inhibiting this enzyme, Besifovir disrupts the replication of the virus, leading to a decrease in viral load.

Pharmacokinetics

Besifovir is a small-molecule drug that is orally available . It is rapidly absorbed when taken orally . The maximal concentration of Besifovir in plasma is reached in about 2 hours, and its elimination half-life is approximately 3 hours . Besifovir and its metabolites are mainly excreted via the kidneys . The increase in plasma exposure and decrease in renal clearance suggest the need to adjust dosage regimens in patients with moderate to severe renal impairment .

Result of Action

The primary result of Besifovir’s action is the inhibition of HBV replication. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of HBV infection .

Safety and Hazards

将来の方向性

Besifovir dipivoxil maleate (BSV) is an acyclic nucleotide phosphonate inhibitor of HBV polymerase. In a phase 3 clinical study, BSV showed comparable efficacy and better safety compared to tenofovir disoproxil fumarate (TDF) . This suggests that Besifovir could be a promising alternative for the treatment of HBV in the future .

特性

IUPAC Name |

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNSSKPZBDNJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027760 | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Besifovir | |

CAS RN |

441785-25-7 | |

| Record name | Besifovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)

![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)